![molecular formula C20H23FN4O B5547260 2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5547260.png)

2-(4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods, including the straightforward access to pyrazines, piperazinones, and quinoxalines by reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines under different conditions. This method demonstrates the versatility in synthesizing complex pyrazine structures, potentially applicable to the target compound (Aparicio et al., 2006). Additionally, pyrazinamide derivatives, including 2,5-di(aryleneethynyl)pyrazine derivatives, have been synthesized through reactions under standard Sonogashira conditions, showcasing the structural diversity attainable within this chemical class (Zhao et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been extensively studied. For instance, the X-ray crystal structure of specific pyrazine derivatives reveals the orientation of substituent rings relative to the pyrazine core, providing insights into the compound's molecular geometry and potential reactivity (Loh et al., 2010).

Chemical Reactions and Properties

Pyrazine derivatives engage in a variety of chemical reactions, influencing their chemical properties. For example, the genotoxicity of certain pyrazine derivatives has been studied, indicating metabolism-dependent changes in their chemical behavior (Kalgutkar et al., 2007). This suggests that the compound may also undergo significant metabolism-mediated transformations.

Physical Properties Analysis

The synthesis of chiral piperazines through the hydrogenation of pyrazines activated by alkyl halides demonstrates the impact of synthesis conditions on the physical properties of the resultant compounds, such as chirality and enantioselectivity (Huang et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazine derivatives, such as their fluorescence properties, have been tuned by donor-acceptor substituent effects, indicating the potential for modifying the electronic and optical properties of these compounds through structural modifications (Nakagawa et al., 2015).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Compounds with structures incorporating elements such as pyrazine, piperazine, and fluorophenyl groups have been synthesized and studied for their biological activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies and biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin in some cases. These compounds also demonstrated excellent inhibitory activities against MurB enzyme, crucial for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Agents

Another study focused on synthesizing chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents, indicating the versatility of these chemical frameworks in generating compounds with significant antimicrobial properties (Solankee & Patel, 2004).

Antitubercular Properties

Pyrazinamide Mannich bases, synthesized using microwave irradiation, have been evaluated for their antimycobacterial activity. Certain derivatives exhibited high in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as antitubercular agents (Sriram, Yogeeswari, & Reddy, 2006).

Synthesis and Characterization for Various Applications

The research also extends to the synthesis and characterization of compounds for diverse applications, including fluorescence properties of diphenylthiazolo[4,5‐b]pyrazines, which were tuned by donor-acceptor substituent effects, providing insights into designing new fluorophores (Nakagawa et al., 2015).

Propriétés

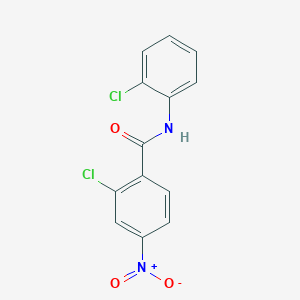

IUPAC Name |

[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O/c1-19(2)14-20(19,15-3-5-16(21)6-4-15)18(26)25-11-9-24(10-12-25)17-13-22-7-8-23-17/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFPBPFUUTVJKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=CN=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[1-(4-Fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-1-piperazinyl)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)

![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)